4,2',4'-Trihydroxy-6'-methoxydihydrochalcone 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a member of chalcones.
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a natural product found in Coptis japonica, Goniothalamus gardneri, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 111316-17-7
VCID: VC13838079
InChI: InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3
SMILES: COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone

CAS No.: 111316-17-7

Cat. No.: VC13838079

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone - 111316-17-7

Specification

CAS No. 111316-17-7
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3
Standard InChI Key PDZBWDAJMIPJSK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O
Canonical SMILES COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone belongs to the dihydrochalcone subclass, characterized by a propanone backbone linking two aromatic rings. Key structural features include:

PropertyValue
IUPAC Name1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.29 g/mol
SMILESCOC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O
InChI KeyPDZBWDAJMIPJSK-UHFFFAOYSA-N

The presence of three hydroxyl groups (2',4',4-) and one methoxy group (6') facilitates hydrogen bonding and electron donation, critical for its bioactivity .

Physicochemical Data

  • Solubility: Soluble in polar solvents (DMSO, ethanol) due to hydroxyl groups .

  • Stability: Stable under acidic conditions but prone to oxidation in alkaline environments .

Natural Occurrence and Isolation

Plant Sources

This compound is isolated from:

  • Coptis japonica (Ranunculaceae)

  • Boesenbergia rotunda (Zingiberaceae)

  • Leea indica (Vitaceae)

Extraction Methods

  • Chromatography: Ethyl acetate fractions purified via silica gel column chromatography yield >95% purity .

  • Spectroscopic Identification: NMR (¹H, ¹³C) and LC-MS/MS confirm structure .

Pharmacological Activities

Antiplasmodial Activity

  • IC₅₀: 12.69 µM against Plasmodium falciparum (chloroquine-sensitive/resistant strains) .

  • Mechanism: Disrupts heme detoxification in malaria parasites .

Neuroprotective Effects

  • Alzheimer’s Disease:

    • Reduces acetylcholinesterase (AChE) activity (30 mg/kg, mice) .

    • Lowers lipid peroxidation (TBARS: ↓40%) and boosts glutathione (GSH: ↑35%) in streptozotocin-induced models .

  • Molecular Docking: Binds AChE peripheral anionic site (binding energy: -8.2 kcal/mol) .

Anti-Inflammatory and Antioxidant Actions

  • In Vitro: Suppresses TNF-α (↓50%) and IL-1β (↓45%) in LPS-activated macrophages .

  • In Vivo: Inhibits neutrophil migration (↓60%) in carrageenan-induced inflammation .

  • Oxidative Stress: Scavenges DPPH radicals (IC₅₀: 18.8 µM) .

Mechanisms of Action

Enzyme Inhibition

  • AChE Inhibition: Competitive inhibition via hydrogen bonding with Ser203 and π-π stacking .

  • ROS Scavenging: Chelates Fe²⁺ and quenches free radicals via phenolic hydroxyls .

Cellular Modulation

  • Macrophages: Downregulates NF-κB and MAPK pathways, reducing pro-inflammatory cytokines .

  • Neutrophils: Attenuates CD62L expression, limiting leukocyte adhesion .

Synthesis and Derivatives

Chemical Synthesis

  • Claisen-Schmidt Condensation: Piperonal and 2-methoxy-4,6-dimethoxyacetophenone yield chalcone intermediates .

  • Hydrogenation: Pd/C-mediated reduction produces dihydrochalcone core .

Structural Analogues

  • 2'-O-Methylphloretin: Glycosylated variant with enhanced bioavailability .

  • 4',6'-Dihydroxy-4-methoxydihydrochalcone: Lacks 2'-hydroxyl, reducing antioxidant potency .

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